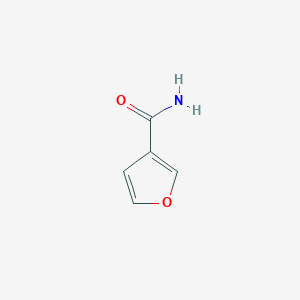

Furan-3-carboxamide

Vue d'ensemble

Description

Furan-3-carboxamide is a heterocyclic compound featuring a five-membered furan ring with a carboxamide group at the 3-position. Its derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . The structural flexibility of the furan ring and the carboxamide moiety allows for extensive modifications, enabling tailored interactions with biological targets. For instance, substitution at the 2-position of the furan ring or the aryl group on the carboxamide nitrogen significantly impacts electronic properties, solubility, and binding affinity .

Méthodes De Préparation

Conversion from Furan-3-carboxylic Acid via Acyl Chloride Intermediate

The most common and industrially favored method involves a two-step process:

- Step 1: Conversion of furan-3-carboxylic acid to 3-furoyl chloride using halogenating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating reagents in inert solvents.

- Step 2: Reaction of the 3-furoyl chloride with a primary or secondary amine to yield furan-3-carboxamide.

This method is preferred due to its one-step conversion from acid chloride to amide, offering higher yields and fewer side reactions compared to multi-step alternatives.

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | Thionyl chloride or PCl₅ | Inert solvent (e.g., dichloromethane) | Room temp to reflux | Formation of acid chloride |

| 2 | Primary/secondary amine | Inert solvent | Room temp to mild heating (25–80°C) | Direct amidation |

This approach is described in patent literature and is considered superior to multi-step syntheses involving intermediate esters or ketones.

Multi-Step Synthesis via 4-Acyl-2,3-dihydrofuran Intermediates

An alternative, more complex method involves:

- Reaction of α-chloroketones or γ-hydroxyketones with ethyl acetoacetate to form furan derivatives.

- Conversion of these intermediates into furan-3-carboxylic acid.

- Subsequent halogenation to acid chloride.

- Final amidation with amines.

This multi-stage process is less efficient and yields are generally lower, making it less attractive for large-scale synthesis.

Palladium-Catalyzed Oxidative Carbonylation of 3-Yne-1,2-diol Derivatives

A modern synthetic approach involves the direct oxidative carbonylation of 3-yne-1,2-diol derivatives catalyzed by palladium iodide (PdI₂) and potassium iodide (KI) under CO and air atmosphere. This one-step process produces furan-3-carboxylic esters, which can be further converted to carboxamides.

- Mild conditions (100 °C, 40 atm CO/air mixture).

- Good to excellent yields (56–93% for esters).

- Uses oxygen as the external oxidant, making it environmentally friendly.

This method is valuable for synthesizing furan-3-carboxylic acid derivatives with high selectivity and efficiency.

Aromatization of 4-Trichloroacetyl-2,3-dihydrofuran

This method involves:

- Aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetylfuran.

- Nucleophilic displacement of the trichloromethyl group or conversion of the corresponding acid chloride by nitrogen nucleophiles to form furan-3-carboxamides.

This route allows the synthesis of various substituted furan-3-carboxamides with potential antimicrobial activity.

Synthesis of Anthra[2,3-b]furan-3-carboxamides

For more complex derivatives, anthra[2,3-b]furan-3-carboxylic acid is prepared via condensation of ethyl acetoacetate with 1,4-hydroxy-2,3-dichloroanthraquinone, followed by:

- Hydrolysis of esters under acidic conditions.

- Activation of the carboxyl group by conversion to acyl chloride using thionyl chloride.

- Amidation with cyclic diamines or other amines.

This method yields anthra-fused furan-3-carboxamides with antitumor properties. Optimization of reaction conditions (e.g., use of tert-butyl esters and milder hydrolysis) improves yield and purity.

| Method | Key Steps | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Acid → Acid chloride → Amide | Halogenation with SOCl₂, then amidation | Simple, high yield, industrially scalable | Requires handling of acid chlorides | 70–90% |

| Multi-step via α-chloroketone | Multiple steps including ester formation | Access to diverse derivatives | Complex, low overall yield | <50% |

| PdI₂/KI-catalyzed oxidative carbonylation | Direct carbonylation of 3-yne-1,2-diols | Mild, environmentally friendly | Requires specialized catalysts | 56–93% (esters) |

| Aromatization of trichloroacetyl derivatives | Aromatization and nucleophilic substitution | Enables functionalized amides | Multi-step, specialized reagents | Moderate |

| Anthra-fused furan-3-carboxamides | Condensation, ester hydrolysis, acyl chloride amidation | High purity, bioactive compounds | Harsh conditions for hydrolysis | 59–76% |

- The acid chloride intermediate is unstable and should be used immediately for amidation to avoid decomposition.

- Use of tert-butyl esters facilitates easier hydrolysis under milder acidic conditions compared to ethyl esters, improving overall synthetic efficiency.

- Pd-catalyzed oxidative carbonylation represents a green chemistry approach, reducing the number of steps and waste generation.

- Substituted furan-3-carboxamides synthesized via these methods have demonstrated significant biological activities, including antimicrobial and antitumor effects, highlighting the importance of efficient synthetic routes.

The preparation of this compound primarily relies on the conversion of furan-3-carboxylic acid to its acid chloride, followed by amidation. Alternative methods, including palladium-catalyzed oxidative carbonylation and multi-step syntheses via dihydrofuran intermediates, offer routes to functionalized derivatives. Optimization of reaction conditions, choice of reagents, and intermediate handling are critical for maximizing yield and purity. These methods underpin the synthesis of biologically active this compound derivatives with pharmaceutical relevance.

Analyse Des Réactions Chimiques

Types of Reactions

Furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid or other oxidized derivatives.

Reduction: Reduction of the carboxamide group can yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield furan-3-carboxylic acid, while reduction can produce furan-3-amine derivatives.

Applications De Recherche Scientifique

Antitumor Activity

Furan-3-carboxamide derivatives have shown promising antitumor properties. A significant study involved the synthesis of anthra[2,3-b]furan-3-carboxamides, which were evaluated for their ability to inhibit tumor cell proliferation. These compounds demonstrated high antiproliferative potency against various cancer cell lines, including drug-resistant variants. For instance, one derivative exhibited an increase in lifespan in murine models of leukemia by up to 262% at tolerable doses, indicating its potential as a new anticancer drug candidate .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Effect on Lifespan (%) |

|---|---|---|---|

| 3d | P388 Leukemia | <0.5 | 262 |

| 3a | HeLa | 0.49 | Not specified |

| 3b | HCT116 | 48.0 | Not specified |

Antimicrobial Properties

Research has indicated that this compound derivatives possess significant antimicrobial activity. A series of compounds were synthesized and tested against various microorganisms, including bacteria and fungi. The quantitative structure-activity relationship (QSAR) studies revealed correlations between the chemical structure and biological effectiveness, suggesting that modifications to the furan ring can enhance antimicrobial properties .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound A | E. coli | 10 |

| This compound B | S. aureus | 20 |

| This compound C | C. albicans | 15 |

Case Studies

Several case studies highlight the effectiveness of furan-3-carboxamides in clinical settings:

- Study on Drug Resistance : A study assessed the efficacy of this compound derivatives against multidrug-resistant cancer cell lines. Results indicated that these compounds could circumvent typical resistance mechanisms associated with P-glycoprotein expression .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of furan-3-carboxamides against resistant strains of bacteria, demonstrating effectiveness comparable to traditional antibiotics .

Mécanisme D'action

The mechanism of action of furan-3-carboxamide and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some this compound derivatives act as inhibitors of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Furan-2-carboxamide Derivatives

- Structural Differences : Unlike furan-3-carboxamide, furan-2-carboxamide derivatives (e.g., 4-arylfuran-2-carboxamide 28 ) position the carboxamide group at the 2-position of the furan ring. This alters electronic density distribution, as evidenced by Suzuki coupling and ester hydrolysis studies, which show that the 2-position favors stronger resonance stabilization of the carboxamide group .

- Biological Activity: While furan-3-carboxamides like 2-methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)this compound exhibit potent Fascin inhibition (IC50 = 0.2 µM) , furan-2-carboxamides are less explored for such targets. However, their structural analogs, such as N-cyclohexyl-5-nitrofuran-2-carboxamide (22a), demonstrate trypanocidal activity, highlighting positional dependence on bioactivity .

Quinoline-3-carboxamide (Linomide)

- Functional Comparison: Linomide, a quinoline-3-carboxamide, shares the carboxamide group but incorporates a quinoline ring instead of furan. It exhibits antiangiogenic activity by inhibiting endothelial cell migration and reducing tumor blood flow, mechanisms distinct from this compound’s enzyme inhibition .

Thiophene and Isoxazole Carboxamides

- Thiophene Derivatives: N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]this compound (93% yield) incorporates a thiophene moiety, which increases lipophilicity compared to furan-3-carboxamides. This modification enhances membrane permeability but may reduce aqueous solubility .

Benzo[b]this compound

- Structural Complexity : Derivatives like N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]this compound feature a fused benzene ring, increasing molecular weight (375.68 g/mol) and steric bulk. Fluorination enhances metabolic stability and bioavailability, making this class suitable for CNS-targeted therapies .

Data Tables

Table 1: Key Pharmacological and Physicochemical Properties

Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 22a ) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions, whereas electron-donating groups (e.g., methyl in 5f ) improve metabolic stability .

- Bioactivity Correlation : Substituents at the furan 2-position (e.g., methyl in 5b ) and aryl groups on the carboxamide nitrogen (e.g., trifluoromethylbenzyl in ) are critical for target selectivity and potency.

- Synthetic Accessibility : Furan-3-carboxamides are generally synthesized via HBTU-mediated coupling (75–93% yields), while benzo[b]furan derivatives require multi-step fluorination and cyclization .

Activité Biologique

Furan-3-carboxamide and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its furan ring structure with a carboxamide functional group. The synthesis of this compound typically involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement reactions. This synthetic pathway allows for the generation of various derivatives that can exhibit enhanced biological activities.

Antitumor Activity

Recent studies have demonstrated that certain derivatives of this compound possess significant antitumor properties. For instance, anthra[2,3-b]furan-3-carboxamides have shown potent cytotoxic effects against various cancer cell lines, including murine leukemia (L1210), human cervical carcinoma (HeLa), and multidrug-resistant variants (K562/4).

Key Findings:

- Compound 3d demonstrated an increase in lifespan of mice with P388 leukemia by up to 262% at tolerable doses.

- These compounds inhibit topoisomerases and exhibit intercalative binding to DNA, which is crucial for their anticancer activity .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Resistance Index |

|---|---|---|---|

| 3a | HeLa | 0.5 | 1.0 |

| 3c | K562 | 0.8 | 0.7 |

| 3d | P388 | 0.2 | 0.6 |

Antimicrobial Activity

Furan-3-carboxamides have also been evaluated for their antimicrobial properties. A series of these compounds were tested against a range of microorganisms, including bacteria, fungi, and yeast.

Key Findings:

- Some derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The structure-activity relationship (SAR) studies indicated that modifications to the furan ring could enhance antimicrobial potency .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 32 µg/mL |

| 4b | S. aureus | 16 µg/mL |

| 4c | C. albicans | 64 µg/mL |

Antiviral Activity

Recent investigations have highlighted the potential of this compound derivatives as antiviral agents, particularly against H5N1 influenza viruses. These compounds inhibit viral replication through various mechanisms.

Key Findings:

- Certain derivatives showed potent inhibition of H5N1 with low IC50 values.

- The mechanism involves interference with viral protein synthesis and assembly .

Table 3: Antiviral Activity of this compound Derivatives

| Compound | Virus Tested | IC50 (µM) |

|---|---|---|

| 5a | H5N1 | 0.15 |

| 5b | H1N1 | 0.30 |

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives:

- Antitumor Study : A study involving compound 3d showed remarkable antitumor effects in vivo, leading to further exploration as a candidate for cancer therapy.

- Antimicrobial Evaluation : A series of furan-3-carboxamides were tested against multi-drug resistant strains, demonstrating efficacy where conventional antibiotics failed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Furan-3-carboxamide and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via amidation reactions. A common approach involves coupling furan-3-carboxylic acid with amines using activating agents like EDCI/HOBt or DCC. For example, refluxing the acid chloride derivative of furan-3-carboxylic acid with substituted amines in anhydrous dichloromethane under nitrogen atmosphere can yield target compounds . Characterization should include monitoring reaction progress via TLC and optimizing solvent systems (e.g., DMF or THF) for solubility.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR validates carbonyl (C=O) and amide (N-H) functional groups . Ensure samples are thoroughly dried and dissolved in deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent interference .

Q. How should researchers assess the purity and stability of this compound compounds?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. For stability studies, store compounds under varied conditions (e.g., 25°C/60% RH, 40°C/75% RH) and monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Include control samples and triplicate measurements to ensure reproducibility . Differential Scanning Calorimetry (DSC) can further detect polymorphic changes .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). Conduct a meta-analysis of published IC₅₀ values, noting variables like serum concentration or solvent (DMSO vs. ethanol). Validate findings using standardized protocols (e.g., NIH/NCATS guidelines) and replicate experiments with internal controls. Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms . Statistical tools like ANOVA or Tukey’s HSD test can identify significant outliers .

Q. What experimental strategies optimize the yield of this compound under varying reaction conditions?

- Methodological Answer : Use Design of Experiments (DoE) methodologies, such as response surface modeling, to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify optimal conditions for Pd-catalyzed coupling reactions. Monitor reaction kinetics via in-situ FT-IR or Raman spectroscopy to pinpoint rate-limiting steps . Scale-up studies should include crash cooling or anti-solvent crystallization to improve yield .

Q. How can computational models predict the binding affinity of this compound derivatives to target proteins?

- Methodological Answer : Employ molecular docking (AutoDock Vina or Schrödinger Glide) with crystal structures from the PDB (e.g., COX-2 or kinase targets). Validate force fields (AMBER or CHARMM) using free-energy perturbation (FEP) calculations. For QSAR studies, curate datasets with >50 derivatives and descriptors like logP, polar surface area, and H-bond donors. Cross-validate models using leave-one-out or k-fold methods to avoid overfitting .

Q. Tables for Key Data

Table 1 : Common Synthetic Routes for this compound Derivatives

Table 2 : Recommended Analytical Parameters for Characterization

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆, δ 7.5-8.5 (aromatic H) | Structural confirmation |

| HPLC | C18 column, 30%→90% MeOH/H₂O, 1 mL/min | Purity assessment (≥95%) |

| HRMS | ESI+, m/z calculated for C₈H₇NO₂: 149.0477 | Molecular weight verification |

Propriétés

IUPAC Name |

furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLHZPOXCLTFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591586 | |

| Record name | Furan-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-35-8 | |

| Record name | 3-Furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.